molecular formula C9H12N2 B1429837 (2-Cyclopropylpyridin-3-yl)methanamine CAS No. 1145679-88-4

(2-Cyclopropylpyridin-3-yl)methanamine

Cat. No. B1429837
M. Wt: 148.2 g/mol
InChI Key: VSHHEOHODJOICW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(2-Cyclopropylpyridin-3-yl)methanamine” is a cationic amine derivative. It has been used extensively in scientific experiments. The IUPAC name for this compound is cyclopropyl (3-pyridinyl)methylamine .


Molecular Structure Analysis

The molecular formula of “(2-Cyclopropylpyridin-3-yl)methanamine” is C9H12N2 . The molecular weight is 148.21 g/mol . The InChI code is 1S/C9H12N2/c10-9(7-3-4-7)8-2-1-5-11-6-8/h1-2,5-7,9H,3-4,10H2 .


Physical And Chemical Properties Analysis

“(2-Cyclopropylpyridin-3-yl)methanamine” is a liquid at room temperature . It should be stored at a temperature of 4°C .

Scientific Research Applications

Synthesis and Biological Evaluation

(2-Cyclopropylpyridin-3-yl)methanamine and its derivatives have been explored for their biological applications, particularly focusing on their synthesis and potential as biological agents. For instance, a study on the synthesis and biological evaluation of novel azetidine derivative incorporating a pyridine moiety, similar in structure to (2-Cyclopropylpyridin-3-yl)methanamine, displayed acceptable antibacterial and antifungal activity, highlighting the compound's potential in medicinal chemistry (Rao, Prasad, & Rao, 2013).

Catalysis and Chemical Synthesis

In the realm of catalysis and chemical synthesis, complexes derived from pyridinyl methanamine structures have been utilized as catalysts for various reactions, including hydroxylation of alkanes and ring-opening polymerization. Specifically, diiron(III) complexes with tridentate 3N ligands, akin to (2-Cyclopropylpyridin-3-yl)methanamine, have shown efficacy as functional models for methane monooxygenases, demonstrating the potential of these complexes in selective hydroxylation of alkanes (Sankaralingam & Palaniandavar, 2014).

Material Science

In material science, zinc(II) complexes bearing camphor-based iminopyridines, which share structural similarities with (2-Cyclopropylpyridin-3-yl)methanamine, have been pre-catalysts for the heterotactic-enriched polylactide from rac-lactide, indicating their utility in polymer science and engineering (Kwon, Nayab, & Jeong, 2015).

Spectroscopic and Redox Properties

The study of copper(I) complexes with bidentate iminopyridine ligands, including variations similar to (2-Cyclopropylpyridin-3-yl)methanamine, has provided insights into the structure-dependent spectroscopic and redox properties of these complexes. These studies underscore the importance of such compounds in understanding coordination chemistry and designing new materials with specific electronic properties (Massa, Dehghanpour, & Jahani, 2009).

Drug Development and Pharmacology

Explorations into the derivatives of (2-Cyclopropylpyridin-3-yl)methanamine have extended into drug development, particularly in designing compounds with potent and selective activity against specific receptors. For example, novel aryloxyethyl derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine as serotonin 5-HT1A receptor-biased agonists have shown robust antidepressant-like activity, emphasizing the role of structurally similar compounds in developing new therapeutic agents (Sniecikowska et al., 2019).

Safety And Hazards

“(2-Cyclopropylpyridin-3-yl)methanamine” is classified as dangerous. It’s toxic if swallowed . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and not eating, drinking, or smoking when using this product .

properties

IUPAC Name

(2-cyclopropylpyridin-3-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2/c10-6-8-2-1-5-11-9(8)7-3-4-7/h1-2,5,7H,3-4,6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHHEOHODJOICW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C=CC=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801293569
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylpyridin-3-yl)methanamine

CAS RN

1145679-88-4
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1145679-88-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Cyclopropyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801293569
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 2
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 3
Reactant of Route 3
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(2-Cyclopropylpyridin-3-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(2-Cyclopropylpyridin-3-yl)methanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.